(Z)-2-(1-(3-((3-アリル-4-オキソ-2-チオキソチアゾリジン-5-イリデン)メチル)-4-オキソ-4H-ピリド[1,2-a]ピリミジン-2-イル)-3-オキソピペラジン-2-イル)酢酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a useful research compound. Its molecular formula is C23H23N5O5S2 and its molecular weight is 513.59. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
作用機序
薬物類似性とADMETプロファイル
細胞毒性研究
位置異性体および関連化合物
要約すると、この化合物は抗菌剤としての可能性を秘めており、そのユニークな構造は、創薬および治療用途におけるさらなる調査を正当化しています。 🌟
作用機序
Target of Action
coli MurB and lanosterol demethylase of CYP51Ca .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been found to affect pathways related to the function of the targeted enzymes .
Pharmacokinetics
Similar compounds have been found to have good drug-likeness and admet profile prediction .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity .
Action Environment
Similar compounds have been found to exhibit activity under various conditions .
生物活性
(Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex organic compound that combines various pharmacophoric elements, including thiazolidine, pyrido-pyrimidine, and piperazine structures. This article aims to explore the biological activities associated with this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by several functional groups that contribute to its biological activity. The presence of the thioxothiazolidin moiety is particularly significant due to its known interactions with various biological targets.
1. Aldose Reductase Inhibition
One of the primary biological activities associated with thiazolidine derivatives is their inhibition of aldose reductase (ALR), an enzyme implicated in diabetic complications. Research indicates that structurally related compounds exhibit potent inhibitory action against ALR, with submicromolar IC50 values. For instance, derivatives of 4-oxo-thiazolidine have shown effectiveness in inhibiting ALR2, and molecular docking studies have identified key interactions within the enzyme's active site that facilitate this inhibition .
Compound | IC50 (µM) | Type of Inhibition |
---|---|---|
Epalrestat | ~500 | Mixed-type |
(Z)-ethyl 2-(1-(3-(3-allyl... | Submicromolar | Mixed-type |
2. Antitumor Activity
The compound's structural components suggest potential antitumor activity. Thiazolidine derivatives have been explored for their cytotoxic effects on various cancer cell lines, including HepG2 (human liver cancer cells). Studies have indicated low antiproliferative activity, prompting further investigation into modifications that could enhance efficacy .
3. Anti-inflammatory Properties
Compounds with similar structural features have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The thiazolidine ring can modulate inflammatory pathways, making it a candidate for further research in inflammatory disease contexts.
Case Study 1: Aldose Reductase Inhibition
In a comparative study of thiazolidine derivatives, one compound was found to be over five times more potent than epalrestat. Molecular docking simulations revealed crucial interactions at the binding site of ALR2, suggesting that modifications to the thiazolidine framework could lead to improved selectivity and potency .
Case Study 2: Cytotoxicity Assessment
A series of thiazolidine derivatives were tested against HepG2 cells, revealing varied cytotoxic profiles. The results highlighted the need for structural optimization to enhance antitumor properties while minimizing toxicity to normal cells .
Structure-Activity Relationships (SAR)
Understanding the SAR of thiazolidine derivatives is essential for optimizing their biological activity. Key findings include:
- The presence of electron-withdrawing groups enhances inhibitory activity against ALR.
- Substituents on the thiazolidine ring can significantly affect cytotoxicity and selectivity.
Structural Feature | Effect on Activity |
---|---|
Electron-withdrawing groups | Increased potency against ALR |
Alkyl substitutions | Altered cytotoxicity profiles |
特性
IUPAC Name |
ethyl 2-[3-oxo-1-[4-oxo-3-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5S2/c1-3-9-28-22(32)16(35-23(28)34)12-14-19(25-17-7-5-6-10-27(17)21(14)31)26-11-8-24-20(30)15(26)13-18(29)33-4-2/h3,5-7,10,12,15H,1,4,8-9,11,13H2,2H3,(H,24,30)/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRILTQOLRBYRG-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。